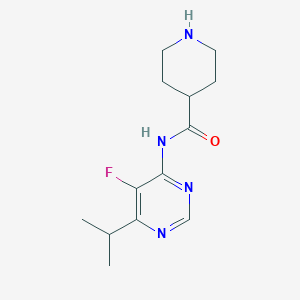

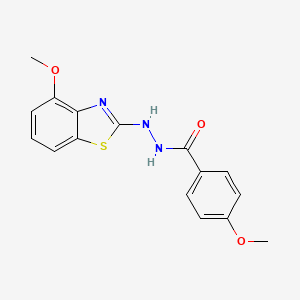

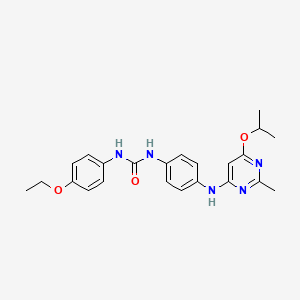

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FP1 is a potent inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in various cellular processes such as cell proliferation, survival, and metabolism.

Scientific Research Applications

Metabolism and Pharmacokinetics

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide, and compounds with similar structures, have been studied for their metabolism and pharmacokinetics in the context of antineoplastic (cancer treatment) drugs. For instance, Flumatinib, a molecule bearing resemblance in structural complexity, undergoes extensive metabolism in humans, leading to several primary metabolites through processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Understanding these metabolic pathways is crucial for drug development, as it affects the drug's efficacy, safety, and dosing regimen (Gong et al., 2010).

Synthesis of Key Intermediates

The synthesis of complex organic molecules is fundamental to the development of new pharmaceuticals. A practical approach to synthesizing key intermediates related to this compound, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, has been described. This process is essential for creating potent deoxycytidine kinase (dCK) inhibitors, a class of compounds that can play a significant role in treating diseases by modulating cellular nucleotide levels (Zhang et al., 2009).

Molecular Dynamics and Quantum Chemical Studies

The interaction of chemical compounds with metal surfaces can be crucial in corrosion inhibition, a field relevant to materials science and engineering. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption and inhibition properties of piperidine derivatives on iron corrosion. Such studies can provide insights into the molecular basis of corrosion inhibition and help design better protective agents for industrial applications (Kaya et al., 2016).

Antimicrobial and Antiviral Applications

Certain derivatives of this compound and related compounds have shown promising antimicrobial and antiviral activities. These studies highlight the potential of such compounds in developing new treatments for infections, demonstrating the broad applicability of this class of molecules in medicinal chemistry (Priya et al., 2005).

Mechanism of Action

properties

IUPAC Name |

N-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4O/c1-8(2)11-10(14)12(17-7-16-11)18-13(19)9-3-5-15-6-4-9/h7-9,15H,3-6H2,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGZQMNQSCXQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)NC(=O)C2CCNCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)